4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
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Overview
Description
4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a bromine atom, a morpholine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The sulfonamide group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium thiosulfate for quenching excess bromine, and triethylamine for dehydrohalogenation. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
- 4-bromo-N-(3-morpholin-4-ylpropyl)benzamide
Uniqueness
4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24BrN5O3S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-bromo-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H24BrN5O3S/c17-14-2-4-15(5-3-14)26(23,24)20-16-18-12-22(13-19-16)7-1-6-21-8-10-25-11-9-21/h2-5H,1,6-13H2,(H2,18,19,20) |
InChI Key |
SHNCJKYPFYTQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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